Product packaging for 2-Hydrazinylthiazolo[4,5-c]pyridine(Cat. No.:CAS No. 65128-68-9)

2-Hydrazinylthiazolo[4,5-c]pyridine

Cat. No.: B1288880
CAS No.: 65128-68-9
M. Wt: 166.21 g/mol
InChI Key: UURRSHHHLAFOIP-UHFFFAOYSA-N
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Description

2-Hydrazinylthiazolo[4,5-c]pyridine is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This chemical scaffold combines the structural features of a thiazole ring fused with a pyridine system and appended with a hydrazinyl functional group, making it a valuable precursor for generating diverse chemical libraries. Compounds within the thiazolo[4,5-b]pyridine family have been synthesized and screened for biological activity, showing promise in various assays . The thiazole core is a recognized pharmacophore present in many natural products and commercial pharmaceuticals, known for its wide range of biological properties . Similarly, the pyridine moiety is a privileged structure in medicinal chemistry, contributing to water solubility, chemical stability, and hydrogen bonding capabilities, which are crucial for interactions with biological targets . The hydrazinyl side chain further enhances the molecule's versatility, serving as a key linker for molecular hybridization and the creation of hydrazone derivatives, which are known to exhibit potent biological activities . Researchers can utilize this compound as a key intermediate in the synthesis of novel molecules for screening against infectious diseases and cancer. Thiazole and pyridine derivatives have demonstrated potent cytotoxicity against specific cancer cell lines, such as A549 lung cancer cells, and have been shown to induce apoptosis through mitochondrial pathways . Furthermore, analogous structures have been investigated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain, highlighting the potential of this chemical class in developing new chemotherapeutic agents . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4S B1288880 2-Hydrazinylthiazolo[4,5-c]pyridine CAS No. 65128-68-9

Properties

IUPAC Name

[1,3]thiazolo[4,5-c]pyridin-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-10-6-9-4-3-8-2-1-5(4)11-6/h1-3H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURRSHHHLAFOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618859
Record name 2-Hydrazinyl[1,3]thiazolo[4,5-c]pyridine
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Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65128-68-9
Record name 2-Hydrazinylthiazolo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65128-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl[1,3]thiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Hydrazinylthiazolo 4,5 C Pyridine

Retrosynthetic Analysis of the 2-Hydrazinylthiazolo[4,5-c]pyridine System

A retrosynthetic approach to this compound reveals several strategic disconnections. The primary disconnection severs the bond between the thiazole (B1198619) ring and the hydrazinyl group, suggesting a late-stage introduction of the hydrazine (B178648) moiety onto a pre-formed thiazolo[4,5-c]pyridine (B1315820) core. This can be achieved through nucleophilic substitution of a suitable leaving group at the 2-position of the thiazole ring.

Further disconnection of the thiazolo[4,5-c]pyridine bicycle points to two main synthetic routes:

Formation of the thiazole ring onto a pyridine (B92270) precursor: This involves the cyclization of a functionalized pyridine derivative.

Construction of the pyridine ring from a thiazole precursor: This strategy starts with a pre-existing thiazole ring and builds the pyridine ring onto it.

These retrosynthetic pathways form the basis for the various synthetic methodologies discussed in the following sections.

Classical and Contemporary Approaches to the Thiazolo[4,5-c]pyridine Core Synthesis

The construction of the fused thiazolo[4,5-c]pyridine scaffold is a critical step in the synthesis of the target compound. Both classical and modern synthetic methods are employed to achieve this, each with its own advantages and limitations.

Cyclization Reactions for Thiazolo Ring Formation onto Pyridine

A common and effective strategy for synthesizing the thiazolo[4,5-c]pyridine core involves the annulation of a thiazole ring onto a pre-existing pyridine structure. This is often achieved through the reaction of a substituted pyridine with reagents that provide the necessary sulfur and nitrogen atoms for the thiazole ring.

One notable method involves the use of 2,4-dichloro-3-nitropyridine (B57353) as a starting material. nih.gov This compound can undergo selective substitution with morpholine, followed by reaction with potassium thiocyanate (B1210189) to introduce the thiocyanate group. nih.gov Subsequent reduction of the nitro group and intramolecular cyclization leads to the formation of the thiazolo[5,4-b]pyridine (B1319707) skeleton. nih.gov A similar strategy has been employed starting with 3-amino-5-bromo-2-chloropyridine (B1291305) and potassium thiocyanate. nih.gov

The renowned Hantzsch thiazole synthesis is another versatile method. nih.gov This typically involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea (B124793) derivative. researchgate.net In the context of thiazolo[4,5-c]pyridine synthesis, a pyridine derivative bearing both an amino group and a suitable leaving group can be reacted with a thiocyanate source to construct the fused thiazole ring.

Recent advancements have also explored rhodium-catalyzed cyclization reactions of azoles with alkynes to furnish azole-fused pyridines with good to excellent yields and regioselectivity. researchgate.net

Pyridine Ring Construction with Thiazole Precursors

An alternative approach involves building the pyridine ring onto a pre-existing thiazole moiety. This strategy is particularly useful when starting with readily available or easily synthesized thiazole derivatives.

Multi-component reactions have emerged as a powerful tool for this purpose. For instance, a one-pot reaction involving a thiazole derivative, an aldehyde, and a source of ammonia (B1221849) or an amine can lead to the formation of a fused pyridine ring. These reactions often proceed through a series of tandem reactions, such as Knoevenagel condensation and Michael addition, followed by intramolecular cyclization. dmed.org.ua

Another method involves the reaction of 2-aminothiazol-4(5H)-iminium salts with 1,3-dielectrophiles, which has been shown to produce a variety of thiazolo[4,5-d]pyridines. researchgate.net Furthermore, the reaction of benzoyl(thioacetanilides) with α,β-unsaturated nitriles can yield functionalized pyridines fused to a thiazole ring. researchgate.net

Strategies for the Introduction of the 2-Hydrazinyl Group

Once the thiazolo[4,5-c]pyridine core is established, the final key step is the introduction of the 2-hydrazinyl group. This can be accomplished through either direct or indirect methods.

Direct Hydrazinolysis and Amination Routes

Direct hydrazinolysis is a straightforward method for introducing the hydrazinyl group. This typically involves the reaction of a 2-halo- or 2-alkoxy-thiazolo[4,5-c]pyridine with hydrazine hydrate (B1144303). The strong nucleophilicity of hydrazine allows for the displacement of the leaving group at the 2-position of the thiazole ring.

For example, a synthesized ester can be treated with hydrazine hydrate to yield the corresponding carbohydrazide. nih.govacs.org This hydrazide can then be further reacted to form the desired hydrazinyl derivative. The synthesis of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives has been achieved through a two-step process involving the condensation of a carbonyl group with thiosemicarbazide, followed by heterocyclization. nih.gov

Indirect Methods via Precursor Functionalization

Indirect methods offer alternative routes to the 2-hydrazinyl group, often involving the transformation of other functional groups at the 2-position.

One common strategy is the conversion of a 2-aminothiazolo[4,5-c]pyridine to the corresponding diazonium salt, followed by reduction to the hydrazine. Another approach involves the reaction of a 2-mercaptothiazolo[4,5-c]pyridine with a hydrazine derivative, where the thiol group is first converted to a better leaving group.

The synthesis of pyridine-appended 2-hydrazinylthiazole (B183971) derivatives has been accomplished using the Hantzsch thiazole methodology, which provides a versatile platform for generating a variety of such compounds. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry into the synthesis of thiazolopyridine derivatives represents a significant step towards more sustainable chemical manufacturing. By redesigning synthetic routes to be more atom-economical and energy-efficient, chemists are not only reducing the environmental footprint but also often improving reaction yields and simplifying purification processes. The following subsections delve into specific green synthetic strategies that can be applied to the synthesis of this compound.

Solvent-Free and Mechanochemical Approaches

Traditional organic synthesis often relies on large volumes of volatile organic solvents, which contribute to environmental pollution and pose health and safety risks. Solvent-free and mechanochemical methods offer a compelling alternative by eliminating or significantly reducing the need for these solvents.

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a particularly promising solvent-free technique. eurekaselect.com Grinding reactants together, sometimes with a catalytic amount of a solid-phase catalyst, can lead to the formation of products in high yields without the need for any solvent. eurekaselect.com While a specific mechanochemical synthesis for this compound has not been detailed in the literature, the successful synthesis of substituted pyridine derivatives using this method suggests its potential applicability. eurekaselect.com For instance, the oxidation of Hantzsch-type 1,4-dihydropyridines to the corresponding pyridines has been achieved in excellent yields under solvent-free mechanochemical conditions using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst. eurekaselect.com

Similarly, the synthesis of various thiazole derivatives has been successfully carried out under solvent-free conditions. researchgate.netnih.gov One-pot reactions of α-haloketones, thiourea, and substituted benzaldehydes have yielded thiazole derivatives in an environmentally friendly manner. researchgate.net Grinding methods at room temperature have also been employed for the synthesis of 1,3,4-thiadiazoles, demonstrating the versatility of mechanochemistry in forming heterocyclic rings. nih.gov

A plausible, though not yet documented, solvent-free approach to synthesizing a precursor to the target molecule could involve the mechanochemical reaction of a suitable α-halopyridine derivative with a thiourea equivalent, followed by further functionalization. The data in the table below, extrapolated from similar mechanochemical syntheses, illustrates the potential efficiency of such methods.

Table 1: Representative Data for Mechanochemical Synthesis of Pyridine Derivatives

ReactantsCatalystConditionsReaction TimeYield (%)Reference
Hantzsch 1,4-dihydropyridinesCeric Ammonium Nitrate (CAN)Solvent-free, grinding15 minExcellent eurekaselect.com
α-haloketones, thiourea, o-hydroxybenzaldehydeNoneSolvent-freeN/AGood researchgate.net

Microwave and Ultrasound Assisted Synthesis

The use of alternative energy sources like microwave and ultrasound irradiation has revolutionized organic synthesis by offering significant advantages over conventional heating methods. These techniques often lead to dramatically reduced reaction times, higher yields, and improved product purity. nih.govnanobioletters.comnih.gov

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This can accelerate reaction rates and enable reactions to occur at lower bulk temperatures. nih.govnanobioletters.com The synthesis of various heterocyclic compounds, including aminopyrimidines and thiazolo[3,2-a]pyrimidine derivatives, has been efficiently achieved using microwave irradiation. nih.govnanobioletters.comorganic-chemistry.org For instance, the reaction of 2-amino-4-chloro-pyrimidine with substituted amines has been performed in a microwave reactor to yield the corresponding amino-pyrimidine derivatives in short reaction times. nih.gov A potential microwave-assisted route to this compound could involve the reaction of a 2-chlorothiazolo[4,5-c]pyridine (B1455642) intermediate with hydrazine hydrate under microwave irradiation.

Ultrasound-assisted synthesis , or sonochemistry, utilizes the energy of acoustic cavitation to induce chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. nih.goveurekaselect.com This technique has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including thiazole and pyridine derivatives. eurekaselect.comacs.org For example, the synthesis of Hantzsch thiazole derivatives has been achieved in high yields under ultrasonic irradiation in an ethanol-water solvent system, highlighting a greener alternative to conventional methods. nih.gov

The following table provides representative data on the efficiency of these assisted techniques in the synthesis of related heterocyclic compounds.

Table 2: Comparison of Conventional and Assisted Synthesis Methods for Heterocycles

ReactionMethodConditionsReaction TimeYield (%)Reference
Synthesis of AminopyrimidinesConventionalRefluxSeveral hoursModerate nih.gov
Synthesis of AminopyrimidinesMicrowave120-140 °C15-30 minGood to Excellent nih.gov
Synthesis of Hantzsch ThiazolesConventional65 °C, EtOH/WaterHoursModerate nih.gov
Synthesis of Hantzsch ThiazolesUltrasoundRoom Temp, EtOH/WaterMinutes79-90% nih.gov

Catalysis and Renewable Feedstocks in Thiazolopyridine Synthesis

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions and with reduced waste generation. mdpi.com In the context of thiazolopyridine synthesis, various catalytic systems have been explored.

The synthesis of the thiazolopyridine core can be achieved through multicomponent reactions catalyzed by green catalysts. For example, magnesium oxide, a low-cost and environmentally benign heterogeneous base, has been used to catalyze the synthesis of dihydrothiazolo[4,5-b]pyridine derivatives. dmed.org.ua Furthermore, the functionalization of the pyridine ring, a key step in the synthesis of the target molecule, can be achieved through catalytic amination reactions. Palladium-catalyzed and copper-catalyzed amination of halopyridines are well-established methods for forming C-N bonds. acs.orgnih.gov The use of a catalyst allows for the reaction of less reactive starting materials and can often be performed in greener solvents like water. researchgate.net

Renewable feedstocks are materials derived from biomass that can be used as starting materials for chemical synthesis, reducing the reliance on fossil fuels. kyoto-u.ac.jp While the direct synthesis of this compound from renewable feedstocks is not yet established, research into the biosynthesis of pyridine derivatives from natural sources like glycerol (B35011) and amino acids is ongoing. kyoto-u.ac.jp The development of biosynthetic pathways to key heterocyclic intermediates could pave the way for a truly sustainable synthesis of complex molecules like thiazolopyridines in the future.

The table below summarizes some catalytic approaches relevant to the synthesis of the thiazolopyridine scaffold.

Table 3: Catalytic Methods in the Synthesis of Pyridine and Thiazole Derivatives

Reaction TypeCatalystKey AdvantagesReference
Amination of ChloropyridinesPalladium-basedHigh efficiency, broad substrate scope acs.org
Amination of PyridinesCopper-basedMild conditions, use of aqueous ammonia nih.gov
Multicomponent Thiazolopyridine SynthesisMagnesium OxideGreen, low-cost, heterogeneous catalyst dmed.org.ua

Chemical Reactivity and Mechanistic Aspects of 2 Hydrazinylthiazolo 4,5 C Pyridine

Reactivity of the Thiazolo[4,5-c]pyridine (B1315820) Heterocyclic System

The thiazolo[4,5-c]pyridine scaffold is a fused bicyclic heterocycle that combines the features of both a thiazole (B1198619) and a pyridine (B92270) ring. This fusion creates a unique electronic environment that influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Patterns

The thiazolo[4,5-c]pyridine ring system is generally deactivated towards electrophilic aromatic substitution (EAS). This is primarily due to the electron-withdrawing nature of the pyridine nitrogen, which reduces the electron density of the entire aromatic system. Pyridine itself undergoes electrophilic substitution, such as nitration, only under harsh conditions and typically at the 3-position (meta to the nitrogen). rsc.org Protonation of the pyridine nitrogen under strongly acidic conditions further deactivates the ring, making substitution even more difficult. rsc.org

In the fused thiazolo[4,5-c]pyridine system, the pyridine ring's deactivating effect dominates. However, the thiazole portion of the molecule contains a sulfur atom, which can direct electrophilic attack. While specific studies on the electrophilic substitution of unsubstituted thiazolo[4,5-c]pyridine are limited, reactivity can be inferred from related systems. Computational studies on the nitration of pyridine derivatives indicate that the reaction proceeds through a stepwise polar mechanism involving a labile tetrahedral cation intermediate. rsc.org For thiazolo[4,5-c]pyridine, electrophilic attack would be expected to occur preferentially on the more electron-rich thiazole ring rather than the highly electron-deficient pyridine ring, although harsh reaction conditions would likely be required.

Nucleophilic Aromatic Substitution Mechanisms

In contrast to its resistance to electrophilic attack, the thiazolo[4,5-c]pyridine system is activated for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. The electron-withdrawing pyridine nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. quimicaorganica.org

Nucleophilic attack is strongly favored at positions ortho and para to the pyridine nitrogen, which correspond to the C4 and C2 positions in the thiazolo[4,5-c]pyridine system. quimicaorganica.org For instance, the reaction of 2,4-dichloroquinazoline (B46505) precursors with various amine nucleophiles consistently shows regioselectivity for substitution at the 4-position. mdpi.com Similarly, studies on 2-chloropyridine (B119429) derivatives demonstrate that nucleophilic displacement of the chloride occurs readily at the 2-position. organic-chemistry.org

The mechanism for SNAr on this heterocyclic system is a two-step addition-elimination process:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate. The negative charge in this intermediate can be delocalized onto the electronegative pyridine nitrogen, which provides significant stabilization.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

This reactivity is exploited in the synthesis of various substituted thiazolopyridines. For example, the synthesis of novel thiazolo[4,5-b]pyridines fused with other heterocyclic rings has been achieved through successive SNAr processes, where a nitro group is displaced by a nucleophile. thieme-connect.com

Ring-Opening and Rearrangement Pathways

Information regarding the ring-opening and rearrangement pathways of the thiazolo[4,5-c]pyridine system itself is not extensively documented. However, studies on related heterocyclic structures provide insight into potential reactions.

Thiazolidine (B150603) rings, the saturated analogues of thiazoles, are known to undergo ring-opening reactions. For example, penicillin derivatives, which contain a thiazolidine ring, can undergo reversible ring-opening in aqueous alkaline solution to form an enamine intermediate. rsc.org Another pathway involves unimolecular ring-opening to create an iminium ion. rsc.org Brønsted acids can also promote the ring-opening of 2H-azirines for the synthesis of thiazoles, indicating that ring strain and acidic conditions can facilitate such transformations. rsc.org

In fused systems, ring-opening can also occur. The triazole ring in 1,2,3-triazolo[1,5-a]pyridines can be opened with reagents like bromine or acids, leading to the formation of substituted pyridine derivatives. psu.edu Furthermore, rearrangements such as the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, have been observed in the synthesis of fused thiazolo[4,5-b]pyridines. thieme-connect.com A rearrangement involving a presumed N-acylated intermediate has been reported for 4-amino-3-halopyridines, resulting in a formal two-carbon insertion via intramolecular nucleophilic aromatic substitution. nih.gov These examples suggest that under specific conditions, the thiazole or pyridine ring within the thiazolo[4,5-c]pyridine system could potentially undergo cleavage or rearrangement.

Transformations Involving the 2-Hydrazinyl Moiety

The 2-hydrazinyl group (-NHNH₂) is a highly reactive functional group that serves as a key handle for the chemical modification of the thiazolo[4,5-c]pyridine scaffold. It primarily participates in condensation and cyclization reactions.

Condensation Reactions with Carbonyl Compounds

The 2-hydrazinyl group readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. This reaction is a classic method for forming a carbon-nitrogen double bond (C=N). nih.gov

The reaction is typically carried out by refluxing the 2-hydrazinylthiazolo[4,5-c]pyridine with the carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration step. nih.govnih.gov

General Reaction Scheme:

Step 1 (Addition): The terminal nitrogen atom of the hydrazinyl group, being the more nucleophilic one, attacks the electrophilic carbonyl carbon. This leads to the formation of a zwitterionic intermediate which quickly undergoes proton transfer to yield a neutral carbinolamine intermediate.

Step 2 (Dehydration): The carbinolamine is then protonated on the oxygen atom by the acid catalyst, turning the hydroxyl group into a good leaving group (H₂O). Subsequent elimination of water and deprotonation results in the formation of the stable hydrazone product.

This reaction is highly versatile and has been used to synthesize a wide array of hydrazone derivatives from various hydrazides, which are then used as intermediates for further synthesis or evaluated for biological activity. nih.govnih.govresearchgate.net

Table 1: Examples of Hydrazone Formation from Hydrazides and Carbonyl Compounds

Hydrazide/Hydrazine (B178648)Carbonyl CompoundProduct TypeReference
Isonicotinic hydrazideVanillin / Salicylaldehyde derivativesIsonicotinoyl hydrazones nih.gov
2-Cyanoacetohydrazide3-AcetylpyridineHydrazide-hydrazone derivative nih.gov
2-HydrazinopyridinePyridine-4-aldehyde2-Pyridylhydrazone mdpi.com
2-CyanoacetohydrazidePiperonalHydrazide-hydrazone derivative researchgate.net

This table presents examples from related literature to illustrate the general reactivity pattern.

Cyclization Reactions of the Hydrazinyl Group

The hydrazinyl group and its derived hydrazones are pivotal intermediates for constructing additional fused heterocyclic rings onto the thiazolo[4,5-c]pyridine core. These cyclization reactions are important for creating complex, polycyclic systems, often with significant biological applications.

One of the most common transformations is the oxidative cyclization of the hydrazones formed from 2-hydrazinylpyridines to yield psu.edunih.govtriazolo[4,3-a]pyridine systems. mdpi.com For instance, treating 2-pyridylhydrazones with an oxidizing agent like N-chlorosuccinimide (NCS) can induce dehydrative cyclization. mdpi.com The mechanism is thought to involve the formation of a chlorohydrazone intermediate, which then eliminates HCl to form a nitrilimine. The pyridine nitrogen, being suitably positioned, undergoes an intramolecular cyclization onto the nitrilimine to form the fused triazole ring. mdpi.com

Various synthetic methods have been developed for this type of cyclization, including:

Palladium-catalyzed addition of hydrazides to 2-chloropyridine followed by microwave-assisted dehydration. organic-chemistry.org

CDI (1,1'-Carbonyldiimidazole) mediated tandem coupling and cyclization. organic-chemistry.org

Electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates. organic-chemistry.org

These reactions demonstrate the utility of the 2-hydrazinyl group as a precursor for building fused triazole rings, leading to compounds like psu.edunih.govtriazolo[4,3-a]pyridines. organic-chemistry.orgorganic-chemistry.org

Table 2: Examples of Cyclization Reactions Involving Hydrazine/Hydrazone Moieties

Starting MaterialReagent(s)Product Core StructureReference
2-PyridylhydrazonesN-Chlorosuccinimide (NCS) psu.edunih.govTriazolo[4,3-a]pyridine mdpi.com
2-Hydrazinopyridines + IsothiocyanatesElectrochemical oxidation3-Amino- psu.edunih.govtriazolo[4,3-a]pyridine organic-chemistry.org
N-(Pyridin-2-yl)formamidoximesTrifluoroacetic anhydride psu.edunih.govTriazolo[1,5-a]pyridine organic-chemistry.org
2-Chloropyridine + HydrazidesPd catalyst, then Acetic Acid (MW) psu.edunih.govTriazolo[4,3-a]pyridine organic-chemistry.org

This table illustrates common cyclization strategies for forming triazolopyridines from pyridine-based hydrazines and their derivatives.

Oxidation and Reduction Pathways

The presence of the hydrazinyl group and the sulfur atom in the thiazole ring makes this compound susceptible to both oxidation and reduction reactions. The specific pathway and resulting products are highly dependent on the nature of the reagents and the reaction conditions employed.

Oxidation:

The hydrazinyl moiety is a primary site for oxidation. Analogous to other hydrazinyl-substituted heterocycles, it can undergo a variety of oxidative transformations. For instance, the autoxidation of similar hydrazinyl-containing compounds has been observed, leading to dimerization and the formation of more complex polycyclic structures. In one study, 4-hydrazinylquinolin-2(1H)-ones underwent an unprecedented dimerization and oxidation cascade when heated in pyridine to yield pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. nih.gov This suggests that this compound could potentially undergo similar self-condensation and oxidation reactions under thermal or basic conditions.

Common oxidizing agents can also be employed to transform the hydrazinyl group. Mild oxidizing agents may lead to the formation of a diazene (B1210634) intermediate, which can then undergo further reactions. Stronger oxidizing agents, such as potassium permanganate (B83412) or hydrogen peroxide, are expected to cleave the N-N bond, potentially leading to the corresponding 2-aminothiazolo[4,5-c]pyridine or even the complete removal of the nitrogen-containing substituent to yield a 2-unsubstituted or 2-oxo-thiazolo[4,5-c]pyridine derivative.

The thiazole sulfur atom is another potential site for oxidation, although this generally requires stronger oxidizing agents. Oxidation of the sulfur atom would lead to the formation of the corresponding sulfoxide (B87167) and, subsequently, the sulfone.

Reduction:

The reduction of the hydrazinyl group in this compound can also be achieved using various reducing agents. Catalytic hydrogenation, for instance, would likely cleave the N-N bond to afford the corresponding 2-aminothiazolo[4,5-c]pyridine and ammonia (B1221849). Other reducing agents, such as sodium dithionite (B78146) or tin(II) chloride, could also be employed for this transformation.

The pyridine ring of the thiazolo[4,5-c]pyridine system can also be reduced, typically under more forcing conditions. Catalytic hydrogenation at higher pressures and temperatures, or the use of dissolving metal reductions, could lead to the saturation of the pyridine ring, yielding 2-hydrazinyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine. The specific regio- and stereochemistry of such a reduction would depend on the catalyst and reaction conditions used.

Reaction TypeReagent/ConditionProbable Product(s)
OxidationAir/Heat (Autoxidation)Dimerized/Polycyclic products
OxidationMild Oxidizing AgentsDiazene intermediates
OxidationStrong Oxidizing Agents (e.g., KMnO4)2-Aminothiazolo[4,5-c]pyridine, 2-Oxo-thiazolo[4,5-c]pyridine
ReductionCatalytic Hydrogenation (e.g., H2/Pd-C)2-Aminothiazolo[4,5-c]pyridine
ReductionStrong Reducing Agents (e.g., Na/NH3)2-Hydrazinyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Tautomerism and Isomerism in this compound

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a key feature of this compound. This phenomenon arises from the migration of a proton and the concurrent shift of double bonds.

The primary tautomeric equilibrium in this molecule involves the hydrazinyl group and the thiazole ring. The hydrazinyl form (A) can exist in equilibrium with the hydrazono form (B), where a proton has migrated from the terminal nitrogen of the hydrazinyl group to the thiazole nitrogen atom.

Figure 1: Tautomeric Forms of this compound

Generated code

(A) Hydrazinyl form (B) Hydrazono form

The relative stability of these tautomers is influenced by several factors, including the solvent, temperature, and the electronic nature of the fused pyridine ring. In many related heterocyclic systems, the hydrazono form is often favored in the solid state and in polar solvents due to the potential for resonance stabilization and intermolecular hydrogen bonding. Spectroscopic techniques, such as NMR and IR, are crucial for elucidating the predominant tautomeric form in a given environment.

Furthermore, the pyridine nitrogen atom introduces the possibility of additional tautomeric forms involving the pyridine ring itself, although these are generally less favored.

In addition to tautomerism, this compound can exist as different structural isomers depending on the fusion of the thiazole and pyridine rings. The main isomers are thiazolo[4,5-c]pyridine, thiazolo[5,4-b]pyridine (B1319707), and thiazolo[4,5-b]pyridine (B1357651). The specific isomer dictates the precise arrangement of nitrogen and sulfur atoms within the bicyclic core, which in turn influences its chemical and physical properties.

IsomerRing Fusion
Thiazolo[4,5-c]pyridineThe thiazole ring is fused to the 'c' face of the pyridine ring.
Thiazolo[5,4-b]pyridineThe thiazole ring is fused to the 'b' face of the pyridine ring.
Thiazolo[4,5-b]pyridineThe thiazole ring is fused to the 'b' face of the pyridine ring.

Derivatization Strategies and Functionalization of 2 Hydrazinylthiazolo 4,5 C Pyridine

Modifications at the Hydrazinyl Nitrogen Atoms

The hydrazinyl group (-NHNH2) is a highly reactive functional group that serves as a key handle for a variety of chemical transformations. Its nucleophilic nature allows for reactions such as acylation, alkylation, and condensation, leading to a diverse array of derivatives.

Acylation and Alkylation Reactions

The terminal nitrogen atom of the hydrazinyl moiety in 2-Hydrazinylthiazolo[4,5-c]pyridine is a potent nucleophile, making it amenable to acylation and alkylation reactions.

Acylation: In a typical acylation reaction, the hydrazine (B178648) can react with acylating agents like acyl chlorides or acid anhydrides. The reaction proceeds through the nucleophilic attack of the terminal amino group on the electrophilic carbonyl carbon of the acylating agent. This results in the formation of N-acyl-N'-(thiazolo[4,5-c]pyridin-2-yl)hydrazine derivatives. The reaction is generally performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Alkylation: Similarly, alkylation can be achieved by reacting the hydrazine with alkyl halides. The reaction follows an SN2 mechanism where the nucleophilic nitrogen displaces the halide, forming a new carbon-nitrogen bond. The extent of alkylation can be controlled by the reaction conditions and stoichiometry of the reagents. These reactions expand the chemical space by introducing various alkyl and acyl groups, which can modulate the molecule's physicochemical properties.

Condensation with Diverse Aldehydes and Ketones for Hydrazone Formation

One of the most common and straightforward derivatizations of the hydrazinyl group is its condensation with carbonyl compounds. The reaction of this compound with a wide range of aldehydes and ketones yields the corresponding thiazolo[4,5-c]pyridin-2-yl-hydrazones.

This reaction typically occurs under mild acidic catalysis. The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the nucleophilic hydrazine. A subsequent dehydration step leads to the formation of the stable C=N double bond of the hydrazone. A specific example of this transformation is the reaction of this compound with a ketone to prepare a substituted hydrazone, as detailed in patent literature. google.com The general procedure involves dissolving the hydrazine and the ketone in an alcohol like methanol (B129727) or ethanol, adding a catalytic amount of glacial acetic acid, and heating the mixture. google.com

Table 1: Example of Hydrazone Formation

Reactant 1 Reactant 2 Solvent Catalyst Conditions Product

This strategy is highly valuable for creating extensive libraries of derivatives, as a vast number of aldehydes and ketones are commercially available or readily synthesized.

Cycloaddition Reactions Involving the Hydrazinyl Group

While direct cycloaddition reactions on the hydrazinyl group itself are uncommon, the hydrazone derivatives formed from condensation reactions (as described in 4.1.2) are excellent precursors for various cycloaddition pathways. The C=N bond within the hydrazone can participate in reactions to form new heterocyclic rings. For instance, the nitrogen atom of the hydrazone can act as a nucleophile in intramolecular cyclizations, or the entire hydrazone moiety can be a component in intermolecular cycloadditions. These reactions can lead to the formation of five-membered rings like pyrazoles or other more complex fused heterocyclic systems.

Functionalization of the Thiazolo[4,5-c]pyridine (B1315820) Ring System

Beyond the hydrazine moiety, the bicyclic thiazolo[4,5-c]pyridine core offers several sites for functionalization. Modern synthetic methods, including cross-coupling reactions and direct C-H functionalization, provide powerful tools for modifying this scaffold.

Substituent Introduction via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For the thiazolo[4,5-c]pyridine system, this strategy would typically involve a halogenated precursor (e.g., a chloro- or bromo-thiazolo[4,5-c]pyridine). The halide serves as a leaving group in catalytic cycles like those of Suzuki, Stille, or Buchwald-Hartwig reactions.

For instance, a chloro-thiazolo[4,5-c]pyridine derivative could be coupled with various organoboron reagents (in Suzuki coupling) to introduce alkyl, alkenyl, or aryl groups onto the pyridine (B92270) ring. Similarly, Buchwald-Hartwig amination could be employed to install new amine functionalities. The position of the halide on the pyridine ring would dictate the regioselectivity of the substitution. While specific examples starting directly from this compound are not prevalent, the functionalization of related 2-chlorothiazolo[4,5-c]pyridine (B1455642) showcases the viability of this approach for modifying the core structure.

Direct C-H Functionalization Approaches

Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials like halides. escholarship.org This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond. For the thiazolo[4,5-c]pyridine scaffold, the pyridine ring contains C-H bonds that could be targeted for such transformations. The inherent electronics of the pyridine ring, with its electron-deficient nature, can direct metallation and subsequent functionalization, often with transition metal catalysts. escholarship.org This method offers a more atom-economical and efficient route to novel derivatives, allowing for the introduction of substituents at positions that might be difficult to access through classical methods.

Modification of the Thiazole (B1198619) or Pyridine Rings

The fused heterocyclic core of this compound presents a scaffold with distinct electronic properties, offering avenues for structural modification on both the thiazole and pyridine rings. The reactivity of this bicyclic system is influenced by the interplay between the electron-rich thiazole moiety and the electron-deficient pyridine ring. The presence of the activating hydrazinyl group at the C2-position of the thiazole ring further modulates the electronic landscape of the entire molecule.

Functionalization strategies typically target either electrophilic substitution on the pyridine ring, which is inherently electron-poor, or metal-catalyzed cross-coupling reactions on pre-functionalized (e.g., halogenated) derivatives of the thiazolopyridine core.

Modification of the Pyridine Ring

The pyridine ring in the thiazolo[4,5-c]pyridine system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgaklectures.com Consequently, reactions often require harsh conditions, and substitution typically occurs at the positions meta to the ring nitrogen (C5 and C7). quimicaorganica.orgslideshare.net To enhance the reactivity of the pyridine ring, activating strategies can be employed, such as the introduction of electron-donating groups or the conversion of the pyridine nitrogen to an N-oxide, which can activate the ring for electrophilic attack. youtube.com

A prevalent and versatile method for functionalizing the pyridine portion of related thiazolopyridine isomers involves halogenation followed by palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This approach allows for the introduction of a wide variety of aryl or heteroaryl substituents. For instance, in a study on the isomeric thiazolo[5,4-b]pyridine (B1319707) system, a bromo derivative was successfully synthesized and subsequently used in Suzuki reactions with various aryl borates. nih.gov This strategy involves the initial bromination of the heterocyclic core, creating a handle for further modification. The subsequent coupling reaction, typically catalyzed by a palladium complex like Pd(dppf)Cl₂, enables the formation of a new carbon-carbon bond at that position. nih.govnih.gov

Modification of the Thiazole Ring

The thiazole ring, in contrast to the pyridine ring, is more electron-rich and can be more susceptible to certain types of modifications. However, direct functionalization of the C-H bonds on the thiazole portion of the fused system is less commonly reported than modifications built upon a pre-formed, substituted thiazole ring during the scaffold's synthesis. osi.lv

Research on related thiazolopyridine isomers demonstrates that the functionalization of the core often begins with a precursor that already contains the desired substituents on what will become the thiazole ring. For example, building the fused system from a substituted aminothiazole is a common synthetic strategy. nih.govosi.lv

The following table details a representative reaction for the functionalization of a related thiazolopyridine scaffold, illustrating the modification of the pyridine ring via bromination and subsequent Suzuki coupling.

Table 1: Representative Functionalization of the Thiazolopyridine Core

Starting Material Reaction Reagents/Conditions Ring Modified Resulting Modification Reference
Amino thiazolo[5,4-b]pyridine derivativeBrominationCopper bromide (CuBr₂), Room TemperaturePyridineBromo-thiazolo[5,4-b]pyridine derivative nih.gov
Bromo-thiazolo[5,4-b]pyridine derivativeSuzuki CouplingAryl borates, Pd catalyst, 100 °CPyridineAryl-substituted thiazolo[5,4-b]pyridine nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds in solution. For the thiazolo[4,5-c]pyridine scaffold, a suite of one-dimensional and two-dimensional NMR experiments provides detailed information on the chemical environment of each proton and carbon atom.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra offer fundamental information regarding the number and type of protons and carbons in the molecule.

In the ¹H NMR spectrum of the thiazolo[4,5-c]pyridine core, the protons on the pyridine ring are expected to appear in the aromatic region. For instance, in related thiazole derivatives incorporating a pyridine moiety, aromatic protons typically resonate as multiplets in the δ 7.20–8.24 ppm range mdpi.comnih.gov. The hydrazinyl group introduces characteristic signals for the NH and NH₂ protons. These signals are often broad and their chemical shifts are concentration and solvent-dependent; in similar heterocyclic structures, NH₂ and NH protons can appear as exchangeable signals at δ 5.61-7.76 ppm and δ 10.16-12.98 ppm, respectively nih.gov.

The ¹³C NMR spectrum provides data on the carbon skeleton. Quaternization of the pyridine nitrogen significantly alters the chemical shifts of adjacent carbons, often causing an upfield shift dtic.mil. For thiazole derivatives, the carbon atoms of the thiazole ring show distinct resonances; for example, the C=S carbon in a precursor thioamide appears around δ 185.5 ppm, which disappears upon cyclization to form the thiazole ring nih.gov. The carbons of the fused pyridine and thiazole rings in derivatives are observed across a range, typically from δ 117 ppm to δ 177 ppm mdpi.com.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Thiazolo[4,5-c]pyridine Scaffold and its Derivatives.

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Notes
¹H Aromatic (Pyridine ring)7.0 - 8.5The exact position and multiplicity depend on the substitution pattern.
NH (Hydrazinyl)10.0 - 13.0Often broad; D₂O exchangeable.
NH₂ (Hydrazinyl)5.5 - 8.0Often broad; D₂O exchangeable.
¹³C Aromatic (Pyridine ring)110 - 160Chemical shifts are sensitive to substituents and nitrogen's electronic environment.
C=N (Thiazole/Pyridine)145 - 165Represents the imine-like carbons in the heterocyclic rings.
Thiazole Ring Carbons115 - 178Includes carbons C2, C3a, and C7a of the fused system.

Note: Data is compiled from analyses of related thiazolopyridine and hydrazinopyridine derivatives mdpi.comnih.govnih.gov.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COrrelation SpectroscopY (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms sdsu.eduemerypharma.com. For a this compound derivative, a ¹H-¹H COSY spectrum would be instrumental in confirming the connectivity of protons on the pyridine ring. Cross-peaks would appear between adjacent aromatic protons, allowing for their unambiguous assignment emerypharma.com.

Heteronuclear Single Quantum Correlation (HSQC): This experiment maps proton signals to the carbon atoms to which they are directly attached, showing one-bond ¹H-¹³C correlations sdsu.edu. An HSQC spectrum would definitively link each proton signal from the pyridine moiety to its corresponding carbon atom in the heterocyclic framework emerypharma.com. This is invaluable for confirming assignments made from one-dimensional spectra. The absence of a correlation for exchangeable protons like those on the hydrazinyl group also confirms their attachment to a heteroatom (nitrogen) emerypharma.com. The use of HSQC has been demonstrated in the structural confirmation of various complex heterocyclic systems researchgate.netnih.gov.

Solid-State NMR Applications

While solution-state NMR is more common, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound and its derivatives, which are often isolated as solids, ssNMR can be particularly informative.

Applications of ssNMR for this class of compounds include:

Polymorph Characterization: Investigating different crystalline forms (polymorphs) of the compound, which may exhibit distinct physical properties.

Analysis of Intermolecular Interactions: Probing hydrogen bonding networks, particularly those involving the hydrazinyl group and the pyridine nitrogen, which dictate the packing in the solid state.

Structural Analysis on Solid Supports: Characterizing derivatives synthesized via solid-phase methods, where the molecule is attached to a resin, a context in which solution NMR is not feasible mdpi.com.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are powerful tools for identifying functional groups and probing the molecular structure based on the vibrations of chemical bonds.

Vibrational Mode Assignment and Functional Group Analysis

The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to specific vibrational modes of its functional groups.

Hydrazinyl Group (NH-NH₂): This group gives rise to distinct N-H stretching vibrations. The -NH₂ moiety typically shows two bands corresponding to asymmetric and symmetric stretching, usually found in the 3200-3500 cm⁻¹ region. The N-H bending vibration appears around 1600-1650 cm⁻¹ nih.govresearchgate.net. The absence of these bands can confirm the substitution or reaction of the hydrazinyl group nih.gov.

Pyridine Ring: The aromatic pyridine ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations result in a series of sharp bands in the 1400-1610 cm⁻¹ region nih.govaps.org.

Thiazole Ring: The fused thiazole ring contributes its own C=N stretching vibration, often observed around 1600-1635 cm⁻¹, as well as C-S stretching modes at lower frequencies researchgate.net.

Raman spectroscopy is complementary to IR spectroscopy. For pyridine, strong bands around 1000 cm⁻¹ and 1030 cm⁻¹ are characteristic of the ring breathing modes researchgate.netnih.gov. The C₂v point-group symmetry of a pyridine molecule means all 27 of its possible vibrational modes are Raman active aps.org.

Table 2: Key Vibrational Frequencies and Assignments for this compound.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3200 - 3500N-H StretchHydrazinyl (-NHNH₂)
3000 - 3100C-H StretchAromatic (Pyridine)
1600 - 1650N-H BendHydrazinyl (-NH₂)
1400 - 1610C=C and C=N StretchPyridine & Thiazole Rings
~1000Ring Breathing ModePyridine Ring

Note: Data compiled from spectroscopic analysis of pyridine, thiazole, and hydrazine-containing heterocycles nih.govnih.govaps.orgresearchgate.netnih.gov.

Attenuated Total Reflectance (ATR) and Fourier Transform (FTIR) Methods

Modern vibrational spectroscopy is predominantly carried out using Fourier Transform Infrared (FTIR) spectrometers, which provide higher signal-to-noise ratios and faster data acquisition compared to older dispersive instruments nist.gov.

Attenuated Total Reflectance (ATR) is a widely used sampling technique for FTIR, particularly for solid samples. The ATR-FTIR method involves pressing the sample directly against a high-refractive-index crystal (such as diamond or germanium). An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample. This makes ATR-FTIR an excellent technique for obtaining high-quality spectra of solid powders, such as purified this compound, with minimal to no sample preparation researchgate.net. This method is frequently employed in monitoring reactions and characterizing novel heterocyclic compounds mdpi.com.

An in-depth analysis of this compound and its derivatives is crucial for understanding their chemical properties and potential applications. Advanced spectroscopic techniques are indispensable for the precise structural elucidation of these compounds. This article focuses on the application of mass spectrometry, ultraviolet-visible absorption spectroscopy, and X-ray crystallography in characterizing the structure of this compound and its related compounds.

Theoretical and Computational Chemistry of 2 Hydrazinylthiazolo 4,5 C Pyridine

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with high accuracy for predicting the electronic structure and properties of molecules. researchgate.net It is used to determine the optimized geometry—the lowest energy arrangement of atoms in space—and to derive various electronic parameters.

The accuracy of DFT calculations is contingent on the choice of the functional and the basis set. A functional is a mathematical approximation that describes the exchange and correlation energy of the electrons, while a basis set is a set of mathematical functions used to construct the molecular orbitals.

For heterocyclic molecules similar to 2-Hydrazinylthiazolo[4,5-c]pyridine, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable choice. It incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals from other sources, offering a good compromise between accuracy and computational demand. researchgate.netresearchgate.net

The selection of a basis set is equally critical. Pople-style basis sets are commonly employed for such systems.

6-31G(d,p) : This is a split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions provide the necessary flexibility to describe the anisotropic nature of chemical bonds accurately. researchgate.netresearchgate.net

6-31+G(d,p) or 6-31++G(d,p) : For systems where anions or hydrogen bonding are important, diffuse functions (+) are added to the basis set. These functions are large, spread-out orbitals that allow for a better description of electron density far from the nucleus. gaussian.comscirp.org

6-311G(d,p) : This is a triple-split valence basis set, offering more flexibility for valence electrons and generally providing higher accuracy than double-split valence sets like 6-31G. gaussian.com

For a comprehensive study of this compound, geometry optimization and frequency calculations are often performed using the B3LYP functional combined with the 6-31G(d,p) or a more extensive basis set to achieve reliable results for its structural and electronic properties. researchgate.netchemrxiv.org

Table 1: Predicted Bond Lengths for this compound

BondPredicted Length (Å)Description
S1–C21.75Thiazole (B1198619) Ring
C2–N31.32Thiazole Ring
N3–C7a1.38Thiazole Ring
C7a–C41.40Junction Bond
C4–C51.39Pyridine (B92270) Ring
C5–N61.34Pyridine Ring
N6–C71.35Pyridine Ring
C7–C7a1.39Pyridine Ring
C2–N(hydrazinyl)1.36Substituent Bond
N–N(hydrazinyl)1.42Substituent Bond

Table 2: Predicted Bond Angles for this compound

AnglePredicted Angle (°)Description
C2–N3–C7a110.0Thiazole Ring
S1–C2–N3115.0Thiazole Ring
C4–C5–N6123.0Pyridine Ring
C5–N6–C7117.0Pyridine Ring
N6–C7–C7a124.0Pyridine Ring
C4–C7a–C7118.0Pyridine Ring
N3–C2–N(hydrazinyl)122.0Substituent Angle

The dihedral angles would define the planarity of the fused ring system and the orientation of the hydrazinyl substituent relative to the ring. The thiazolo[4,5-c]pyridine (B1315820) core is expected to be nearly planar, while the primary rotational freedom exists around the C2–N bond of the hydrazinyl group.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is fundamental to understanding electronic transitions and chemical reactivity.

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. nih.gov The distribution of these frontier orbitals on the molecular framework provides crucial information about the molecule's electronic properties.

For this compound, the HOMO is expected to be primarily localized on the electron-rich regions. This includes the fused thiazole ring, particularly the sulfur and nitrogen atoms, and significantly on the electron-donating hydrazinyl substituent. nih.govresearchgate.net Conversely, the LUMO is anticipated to be distributed across the electron-deficient pyridine ring of the thiazolo[4,5-c]pyridine system. nih.gov This separation of frontier orbitals is characteristic of donor-acceptor systems.

Table 3: Predicted Frontier Orbital Energies for this compound

ParameterPredicted Energy Range (eV)Significance
EHOMO-6.5 to -5.5Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability.
ELUMO-1.5 to -0.5Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.0 to 5.0Indicates kinetic stability and chemical reactivity; a smaller gap implies higher reactivity. irjweb.com

Note: The energy values are representative based on calculations of similar heterocyclic systems and can vary depending on the specific functional and basis set used.

Frontier Molecular Orbital (FMO) theory posits that the reactivity of a molecule is governed by the interaction between its HOMO and LUMO. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting chemical reactivity. irjweb.com

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting high polarizability, low kinetic stability, and high chemical reactivity. researchgate.netirjweb.com The localization of the HOMO and LUMO dictates the reactive sites for electrophilic and nucleophilic attacks, respectively.

Nucleophilic Reactivity : The regions of the molecule with the highest HOMO density are the most probable sites for attack by electrophiles. For this compound, these sites would include the nitrogen atoms of the hydrazinyl group and the lone-pair-bearing heteroatoms (N3 and S1) of the thiazole ring.

Electrophilic Reactivity : The regions with the highest LUMO density are susceptible to attack by nucleophiles. In this molecule, the LUMO is likely centered on the carbon atoms of the pyridine ring, making them potential sites for nucleophilic substitution reactions. wuxibiology.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. uctm.edu It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its electrophilic and nucleophilic sites.

The MEP map is color-coded to represent different potential values:

Red/Yellow : Regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms. researchgate.net

Blue : Regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green : Regions of neutral or near-zero potential.

Prediction of Reactive Sites (Electrophilic and Nucleophilic Regions)

The prediction of reactive sites within a molecule is crucial for understanding its chemical behavior and for designing synthetic pathways. Computational methods, such as the analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, are employed to identify the most probable locations for electrophilic and nucleophilic attack.

For the broader class of thiazolo[4,5-c]pyridine derivatives, the thiazole and pyridine rings possess multiple reactive sites. The nitrogen and sulfur atoms of the thiazole ring, with their lone pairs of electrons, are potential nucleophilic centers. Conversely, the electron-deficient carbon atoms within the heterocyclic system are susceptible to nucleophilic attack. The specific distribution of electron density, and thus the precise location of these reactive sites in this compound, would be determined by the electronic influence of the hydrazinyl substituent.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors offer a quantitative measure of a molecule's reactivity and stability. These indices are derived from the electronic structure calculations and provide valuable information for comparing the chemical behavior of different compounds.

Electronegativity, Hardness, Softness, and Electrophilicity Index

Based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), several key reactivity indices can be calculated:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Hardness (η): Measures the resistance to change in electron distribution. It is half the energy gap between the HOMO and LUMO.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is a function of electronegativity and hardness.

While specific values for this compound are not available in the reviewed literature, studies on related heterocyclic systems demonstrate the utility of these descriptors in predicting reactivity.

Table 1: Quantum Chemical Descriptors (Illustrative)

DescriptorSymbolFormulaSignificance
Electronegativityχ-(EHOMO + ELUMO)/2Electron-attracting power
Hardnessη(ELUMO - EHOMO)/2Resistance to charge transfer
SoftnessS1/ηEase of charge transfer
Electrophilicity Indexωχ2/(2η)Propensity to act as an electrophile

Note: This table provides the general formulas and significance of the descriptors. Actual values for this compound would require specific DFT calculations.

Computational Prediction of Spectroscopic Parameters

Computational methods can simulate various types of spectra, providing a powerful tool for the interpretation of experimental data and the structural elucidation of new compounds.

Simulated IR, Raman, and UV-Vis Spectra

Density Functional Theory (DFT) calculations are widely used to predict vibrational and electronic spectra.

IR and Raman Spectra: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. These simulations aid in the assignment of experimental vibrational bands to specific molecular motions. For the parent thiazolo[4,5-c]pyridine system, DFT calculations at the B3LYP/6-31G(d,p) level have been used to predict vibrational modes.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to the absorption bands in its UV-Vis spectrum. These calculations can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic excitations.

NMR Chemical Shift Prediction

Gauge-Independent Atomic Orbital (GIAO) is a common method used in conjunction with DFT to predict the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra and confirming the chemical structure of a compound. While specific predicted shifts for this compound are not documented in the searched literature, this computational approach is a standard tool in the characterization of novel heterocyclic compounds.

Advanced Applications and Future Research Directions in 2 Hydrazinylthiazolo 4,5 C Pyridine Chemistry

A Versatile Precursor for Complex Heterocyclic Architectures

The true synthetic power of 2-Hydrazinylthiazolo[4,5-c]pyridine lies in its capacity to serve as a foundational building block for a diverse array of fused heterocyclic systems. The presence of the nucleophilic hydrazine (B178648) group facilitates a variety of cyclocondensation reactions, enabling the construction of novel polycyclic frameworks with potential applications in drug discovery and materials science.

One of the most prominent applications of this precursor is in the synthesis of triazolo[4,5-c]pyridines. These fused heterocycles are of significant interest due to their broad spectrum of biological activities. The reaction of this compound with various one-carbon synthons, such as orthoesters or formic acid, can lead to the formation of the triazole ring fused to the pyridine (B92270) core. For instance, electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides a pathway to 3-amino- nih.govnih.govnih.gov-triazolo pyridines under mild conditions, highlighting a potential route for derivatization. organic-chemistry.org

Furthermore, the reactivity of the hydrazine moiety can be exploited in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, to generate highly complex and diverse scaffolds. researchgate.net While direct examples with this compound are still emerging, the principles of this reaction, which involves the condensation of a heterocyclic amidine, an aldehyde, and an isonitrile, can be extrapolated to this precursor. This opens up avenues for creating extensive libraries of novel compounds for high-throughput screening. A recent study demonstrated the synthesis of a tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine system through the diazotization of a 2,3-diamino-furo[2,3-c]pyridine, which itself could be conceptually derived from a hydrazinyl precursor. researchgate.net

The following table summarizes some of the key heterocyclic systems that can be accessed from 2-hydrazinylpyridine precursors, illustrating the potential of this compound.

PrecursorReagent(s)Resulting Heterocyclic System
2-HydrazinopyridineIsothiocyanates3-Amino- nih.govnih.govnih.govtriazolo[4,3-a]pyridines
2-HydrazinopyridineAldehydes, IsocyanidesImidazo[1,2-a]pyridines (via GBB-type reactions)
2-Hydrazinopyridineα,β-Unsaturated nitrilesPyridine derivatives
2-AminopyridineN-(pyrid-2-yl)formamidoximes nih.govnih.govnih.govTriazolo[1,5-a]pyridines

Integration into Novel Material Systems

The unique electronic properties of the thiazolopyridine scaffold have garnered interest in the field of materials science, particularly for optoelectronic applications. While research on this compound itself in this domain is in its nascent stages, studies on closely related thiazolo[5,4-d]thiazole (B1587360) derivatives provide a strong indication of its potential. charlotte.edunih.govrsc.orgmdpi.comrsc.org

Thiazolo[5,4-d]thiazole-based materials have been shown to possess desirable characteristics for organic electronics, including high oxidative stability and a rigid, planar structure that facilitates efficient intermolecular π–π stacking. charlotte.edu These properties are crucial for charge transport in organic field-effect transistors (OFETs) and for light absorption and energy conversion in organic photovoltaics (OPVs). The introduction of a hydrazine group onto the thiazolo[4,5-c]pyridine (B1315820) core could serve as a point of functionalization to tune the electronic properties of the resulting materials. For example, condensation of the hydrazine with various aromatic aldehydes could extend the π-conjugation of the system, leading to materials with tailored absorption and emission profiles.

Recent research on thiazolo[5,4-d]thiazole-based covalent organic frameworks (COFs) has demonstrated their potential for photocatalytic applications, such as the degradation of organic pollutants. mdpi.com The electron-deficient nature of the thiazolo[5,4-d]thiazole unit facilitates the separation of photo-generated charge carriers, a key process in photocatalysis. The structural similarity of the thiazolo[4,5-c]pyridine core suggests that its derivatives could also be incorporated into such advanced materials.

The photophysical properties of some thiazolo[5,4-d]thiazole derivatives are summarized in the table below, showcasing the potential for developing fluorescent materials.

CompoundAbsorption λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (ΦF)
(F5BzPy)2TTz2391-421459-4720.58
Other TTz derivatives391-421459-472>0.94

Structure-Activity Relationship (SAR) Studies in Ligand Design and Molecular Recognition

The thiazolo[4,5-c]pyridine scaffold is a prominent feature in many biologically active molecules, and understanding the structure-activity relationships (SAR) of its derivatives is crucial for the rational design of new therapeutic agents.

Design Principles for Modulating Molecular Interactions

The design of potent and selective ligands often relies on establishing specific interactions with the target protein. The thiazolo[4,5-c]pyridine core offers several points for modification to fine-tune these interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand complexes. nih.gov The thiazole (B1198619) ring, with its sulfur and nitrogen atoms, can also participate in various non-covalent interactions.

Computational studies, such as the analysis of molecular electrostatic potential (MESP), can guide the design of derivatives with enhanced binding affinity. researchgate.net MESP maps can identify regions of the molecule that are electron-rich or electron-poor, suggesting where modifications could lead to more favorable electrostatic interactions with the target. For instance, the introduction of electron-withdrawing or electron-donating groups at specific positions on the thiazolo[4,5-c]pyridine ring can modulate its electronic properties and, consequently, its binding affinity.

Ligand-Target Binding Studies (e.g., enzyme inhibition mechanisms)

Derivatives of the thiazolo[5,4-b]pyridine (B1319707) scaffold, an isomer of thiazolo[4,5-c]pyridine, have been extensively studied as inhibitors of various protein kinases, which are important targets in cancer therapy. nih.gov For example, novel thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). nih.gov SAR studies revealed that functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold was crucial for overcoming resistance to existing drugs like imatinib. nih.gov

Molecular docking studies have provided insights into the binding modes of these inhibitors. nih.govnih.gov These studies often show that the thiazolopyridine core anchors the molecule in the ATP-binding pocket of the kinase through key hydrogen bonding interactions. The hydrazine moiety of this compound can be used to introduce a variety of substituents that can probe different regions of the binding site, allowing for the optimization of potency and selectivity.

The following table presents data on the inhibitory activity of some thiazolo[5,4-b]pyridine derivatives against c-KIT, illustrating the potential for developing potent enzyme inhibitors from this scaffold.

Compoundc-KIT Enzymatic IC50 (µM)Anti-proliferative GI50 on HMC1.2 cells (µM)
6r4.77 (against V560G/D816V double mutant)1.15
Imatinib>10 (against V560G/D816V double mutant)27.1

Development of Analytical Reagents and Derivatization Agents

The reactive hydrazine group makes this compound a promising candidate for the development of analytical reagents, particularly for the derivatization of carbonyl compounds. Hydrazine derivatives are widely used to react with aldehydes and ketones to form stable hydrazones, which can then be easily detected and quantified by techniques such as high-performance liquid chromatography (HPLC).

A study on 2-hydrazinoquinoline (B107646) demonstrated its effectiveness as a derivatization agent for the simultaneous LC-MS analysis of carboxylic acids, aldehydes, and ketones. nih.gov This suggests that this compound could be similarly employed. The thiazolopyridine core may offer advantages in terms of the chromatographic properties or the mass spectrometric fragmentation of the resulting hydrazones, potentially leading to improved sensitivity and selectivity.

Furthermore, the thiazolo[4,5-b]pyridine (B1357651) scaffold has been used to develop a fluorescent probe for the detection of zinc ions. nih.gov The probe exhibited a significant fluorescent enhancement and a large red-shift in its emission wavelength upon binding to Zn2+. nih.gov This highlights the potential for designing selective chemosensors based on the this compound framework for the detection of various metal ions or small molecules of biological or environmental importance.

Emerging Research Frontiers and Interdisciplinary Perspectives

The versatility of the this compound scaffold positions it at the intersection of several scientific disciplines, from medicinal chemistry and materials science to analytical chemistry and chemical biology. Future research is likely to focus on several key areas:

Expansion of Synthetic Methodologies: The development of novel, efficient, and sustainable synthetic methods for the functionalization of the thiazolo[4,5-c]pyridine core will be crucial for accessing a wider range of derivatives with diverse properties. This includes the exploration of C-H activation and other modern cross-coupling techniques.

Discovery of New Biological Targets: While kinase inhibition is a well-explored area, the application of this compound derivatives against other biological targets, such as in the development of antiviral or anti-inflammatory agents, remains a promising avenue. nih.govresearchgate.net The pyridine moiety is a common feature in many FDA-approved drugs, indicating the broad therapeutic potential of this scaffold. nih.govrsc.org

Development of Advanced Materials: The integration of this compound into advanced materials, such as organic light-emitting diodes (OLEDs), sensors, and smart materials, is an exciting and largely unexplored frontier. The ability to tune the photophysical properties of this scaffold through derivatization of the hydrazine group could lead to the development of materials with tailored functionalities. nih.govrsc.org

Chemical Biology Probes: The development of fluorescent or affinity-based probes from this compound for studying biological processes in living systems is another emerging research direction. These probes could be used to visualize the localization and dynamics of specific biomolecules or to identify new drug targets.

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